![molecular formula C16H22N6O3 B14002920 4-(4-Ethoxy-2-morpholin-4-ylpyrimido[4,5-d]pyrimidin-7-yl)morpholine CAS No. 5730-46-1](/img/structure/B14002920.png)
4-(4-Ethoxy-2-morpholin-4-ylpyrimido[4,5-d]pyrimidin-7-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PYRIMIDO[4,5-D]PYRIMIDINE,4-ETHOXY-2,7-DI-4-MORPHOLINYL- is a heterocyclic compound that belongs to the class of pyrimidopyrimidinesThe structure of this compound consists of a pyrimido[4,5-d]pyrimidine core with ethoxy and morpholinyl substituents at specific positions, which contribute to its unique chemical properties and biological activities .
Preparation Methods
The synthesis of PYRIMIDO[4,5-D]PYRIMIDINE,4-ETHOXY-2,7-DI-4-MORPHOLINYL- can be achieved through various synthetic routes. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc). Another approach involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) . Industrial production methods typically involve large-scale synthesis using these or similar routes, optimized for yield and purity.
Chemical Reactions Analysis
PYRIMIDO[4,5-D]PYRIMIDINE,4-ETHOXY-2,7-DI-4-MORPHOLINYL- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the ethoxy and morpholinyl substituents .
Scientific Research Applications
PYRIMIDO[4,5-D]PYRIMIDINE,4-ETHOXY-2,7-DI-4-MORPHOLINYL- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it has been studied for its potential as an anticancer, antioxidant, and anti-inflammatory agent . It also shows promise as an inhibitor of various enzymes, including phosphodiesterase and dihydrofolate reductase, making it a candidate for drug development . Additionally, its unique structure and reactivity make it useful in industrial applications, such as the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of PYRIMIDO[4,5-D]PYRIMIDINE,4-ETHOXY-2,7-DI-4-MORPHOLINYL- involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of cAMP-phosphodiesterase, which plays a role in regulating intracellular levels of cyclic AMP (cAMP). By inhibiting this enzyme, the compound can modulate various cellular processes, including platelet aggregation and vascular smooth muscle relaxation . Additionally, it supports adenosine inhibition of thrombocytopenia and enhances the biosynthesis of prostacyclin (PGI2), contributing to its anti-inflammatory and antihypertensive effects .
Comparison with Similar Compounds
PYRIMIDO[4,5-D]PYRIMIDINE,4-ETHOXY-2,7-DI-4-MORPHOLINYL- is structurally similar to other pyrimidopyrimidines, such as pyrimido[5,4-d]pyrimidines and purines. These compounds share a bicyclic [6 + 6] system and exhibit similar biological activities . the presence of ethoxy and morpholinyl substituents in PYRIMIDO[4,5-D]PYRIMIDINE,4-ETHOXY-2,7-DI-4-MORPHOLINYL- imparts unique chemical properties and enhances its biological activity compared to its analogs . Similar compounds include pyrimido[5,4-d]pyrimidines, which are isomeric to pteridines and exhibit varied biological activities, including antiproliferative, antioxidant, and antimicrobial properties .
Properties
CAS No. |
5730-46-1 |
|---|---|
Molecular Formula |
C16H22N6O3 |
Molecular Weight |
346.38 g/mol |
IUPAC Name |
4-(4-ethoxy-2-morpholin-4-ylpyrimido[4,5-d]pyrimidin-7-yl)morpholine |
InChI |
InChI=1S/C16H22N6O3/c1-2-25-14-12-11-17-15(21-3-7-23-8-4-21)18-13(12)19-16(20-14)22-5-9-24-10-6-22/h11H,2-10H2,1H3 |
InChI Key |
MDKRLYMUWKHIQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=NC(=NC=C21)N3CCOCC3)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline](/img/structure/B14002841.png)
![(5Z)-5-[2-(4-Chloro-2,5-dimethoxyphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14002848.png)
![3-(4-Aminophenyl)-7-(isoquinolin-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14002850.png)

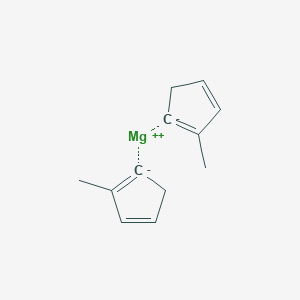
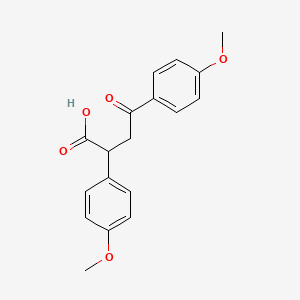

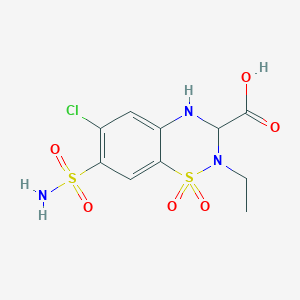

![1-(Furan-2-ylmethyl)-3-{4-[(e)-phenyldiazenyl]phenyl}urea](/img/structure/B14002903.png)
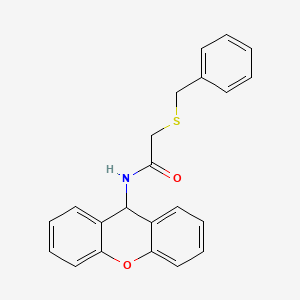
![2-[[4-[1-(2,4-Diaminopteridin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14002915.png)
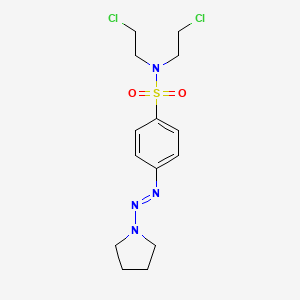
![2-[2-(2-Hydroxyethylamino)ethylamino]naphthalene-1,4-dione](/img/structure/B14002934.png)
